AM-0902

説明

Overview of Transient Receptor Potential Channels and Their Physiological Relevance

Transient Receptor Potential (TRP) channels are a superfamily of ion channels found on the plasma membrane of numerous human and animal cells. wikipedia.orgfrontiersin.org These channels are notable for their role as cellular sensors, responding to a wide array of chemical, mechanical, and thermal stimuli. mdpi.comphysoc.org Structurally, TRP channels typically feature six transmembrane segments with both the N- and C-termini located inside the cell. frontiersin.org They function as non-selective cation channels, meaning they allow the passage of various positively charged ions, with a significant permeability to calcium (Ca²⁺). frontiersin.orgoup.com

The activation of TRP channels and the subsequent influx of cations, particularly Ca²⁺, trigger a series of physiological responses. frontiersin.org These channels are integral to numerous bodily functions, including the senses of pain, temperature, and touch. wikipedia.org Their involvement extends to processes like neurogenic inflammation, where their activation on sensory neurons leads to the release of pro-inflammatory neuropeptides. pnas.orgmdpi.com Given their widespread distribution and critical roles in sensory transduction and cellular signaling, the TRP channel family is a subject of intense research for understanding various physiological and pathophysiological conditions. frontiersin.orgtandfonline.com

Significance of TRPA1 in Nociception and Inflammatory Processes

Within the TRP superfamily, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a key player in detecting pain, itch, and cold. wikipedia.orgfrontiersin.org It is prominently expressed in a subset of primary afferent sensory neurons, specifically the small-diameter C-fibers and Aδ-fibers that are responsible for transmitting noxious stimuli. mdpi.comtandfonline.com TRPA1 is often co-expressed with another well-known nociceptive ion channel, TRPV1. tandfonline.com

The channel's name, "The Mustard and Wasabi Receptor," alludes to its activation by pungent compounds found in plants like mustard and garlic, such as allyl isothiocyanate (AITC) and allicin. wikipedia.orgpnas.orgtandfonline.com Beyond these external irritants, TRPA1 is a crucial sensor of endogenous signals related to tissue injury and inflammation. wikipedia.orgpnas.org It is activated by a variety of molecules produced during inflammatory processes and oxidative stress, including reactive aldehydes like 4-hydroxynonenal (B163490) (HNE) and methylglyoxal (B44143). pnas.orgmdpi.comnih.gov

Activation of TRPA1 on nociceptive neurons leads to the perception of pain and contributes to neurogenic inflammation through the release of neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP). pnas.orgmdpi.com This mechanism underlies the channel's involvement in inflammatory pain conditions. tandfonline.complos.org Studies have implicated TRPA1 in the pathophysiology of asthma, cough, and visceral pain. tandfonline.comfrontiersin.orgnih.gov Its expression is not limited to neurons; it is also found in non-neuronal cells like epithelial cells and fibroblasts, where it can contribute to inflammatory responses. mdpi.commdpi.com The integral role of TRPA1 in both initiating pain signals and promoting inflammation makes it a significant target for the development of new analgesic and anti-inflammatory therapies. pnas.orgplos.org

Introduction of AM-0902 as a Potent and Selective Pharmacological Probe for TRPA1

This compound is a synthetic organic compound identified as a potent and selective antagonist of the TRPA1 channel. guidetomalariapharmacology.orgguidetopharmacology.org It was developed as a pharmacological tool to investigate the function of TRPA1 both in laboratory-based (in vitro) and living organism (in vivo) studies. guidetomalariapharmacology.org this compound demonstrates potent blockade of both human and rat TRPA1 channels. guidetomalariapharmacology.orgmedchemexpress.comglpbio.com

Research has quantified the potency of this compound through its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit the channel's response by 50%. In calcium flux assays using cells engineered to express TRPA1, this compound exhibits potent IC₅₀ values against activation by the agonist AITC. medchemexpress.comsigmaaldrich.comprobechem.com

Table 1: Potency of this compound against TRPA1 Channels This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against rat and human TRPA1 channels in different assay formats.

| Species/Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|

| Rat TRPA1 (⁴⁵Ca²⁺ Influx) | 71 | medchemexpress.comglpbio.comprobechem.com |

| Human TRPA1 (⁴⁵Ca²⁺ Influx) | 131 | medchemexpress.comglpbio.comprobechem.com |

| Rat TRPA1 (FLIPR) | 20 | sigmaaldrich.com |

| Human TRPA1 (FLIPR) | 24 | sigmaaldrich.com |

| Human TRPA1 (Calcium Mobilization) | 131 | caymanchem.com |

| Human TRPA1 (General) | 20 | tocris.combio-techne.com |

A crucial characteristic of a useful pharmacological probe is its selectivity. This compound demonstrates high selectivity for TRPA1 over other related TRP channels. guidetopharmacology.org Studies show that even at concentrations up to 10 µM, this compound does not exhibit significant activity against human TRPV1 or TRPV4, nor against rat TRPV1, TRPV3, or TRPM8. medchemexpress.comglpbio.comcaymanchem.comguidetopharmacology.org This selectivity ensures that its effects can be confidently attributed to the inhibition of TRPA1.

Table 2: Selectivity Profile of this compound This table shows the lack of significant activity of this compound against other TRP channels at a high concentration, demonstrating its selectivity.

| Channel | Species | Activity at 10 µM | Reference |

|---|---|---|---|

| TRPV1 | Human | No significant activity | medchemexpress.comglpbio.comcaymanchem.combio-techne.com |

| TRPV4 | Human | No significant activity | medchemexpress.comglpbio.comcaymanchem.combio-techne.com |

| TRPV1 | Rat | No significant activity | medchemexpress.comglpbio.comcaymanchem.combio-techne.com |

| TRPV3 | Rat | No significant activity | medchemexpress.comglpbio.comcaymanchem.combio-techne.com |

| TRPM8 | Rat | No significant activity | medchemexpress.comglpbio.comcaymanchem.combio-techne.com |

In vivo studies have confirmed the utility of this compound. For example, it effectively reduces pain-related behaviors, such as flinching, induced by the TRPA1 agonist AITC in rat models. glpbio.comsigmaaldrich.comcaymanchem.com It has also been shown to reduce mechanically evoked action potential firing in nerve fibers from mice in an inflammation model. nih.govnih.gov The compound is orally bioavailable and brain-penetrant, making it a valuable tool for exploring the role of TRPA1 in various physiological and disease models. nih.govsigmaaldrich.com this compound has served as a reference compound and a starting point for the development of other TRPA1 antagonists. mdpi.comdrughunter.com

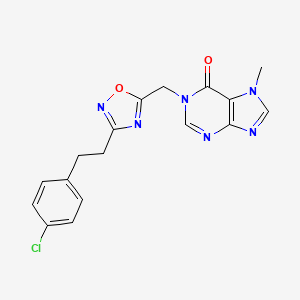

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJBWNUUODWOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336572 | |

| Record name | AM-0902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883711-97-4 | |

| Record name | AM-0902 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-0902 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-0902 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Am 0902

Characterization of TRPA1 Antagonism

The inhibitory activity of AM-0902 has been extensively profiled to determine its potency and selectivity against its primary target, the TRPA1 channel, as well as other related ion channels.

This compound demonstrates potent antagonism of both human and rat TRPA1 channels, though reported potency values vary across different studies and assay conditions. In studies measuring the inhibition of calcium flux, this compound exhibited IC50 values of 71 nM for rat TRPA1 (rTRPA1) and 131 nM for human TRPA1 (hTRPA1). medchemexpress.comglpbio.com Another calcium mobilization assay reported an IC50 of 131 nM for the human receptor. caymanchem.com Other research has indicated even higher potency, with a reported IC50 of 0.02 µM (20 nM) for human TRPA1. tocris.combio-techne.comfishersci.ie Further supporting its high potency, one study cited an IC90—the concentration required to inhibit 90% of the response—of 300 nM against rat TRPA1. researchgate.netnih.gov

Interactive Table: Potency of this compound against TRPA1 Channels

| Target | Species | Potency Metric | Value | Reference |

|---|---|---|---|---|

| TRPA1 | Rat | IC50 | 71 nM | medchemexpress.comglpbio.com |

| TRPA1 | Human | IC50 | 131 nM | medchemexpress.comglpbio.comcaymanchem.com |

| TRPA1 | Human | IC50 | 20 nM | tocris.combio-techne.comfishersci.ie |

| TRPA1 | Rat | IC90 | 300 nM | researchgate.netnih.gov |

A key attribute of this compound is its high selectivity for TRPA1 over other members of the transient receptor potential (TRP) channel family. Studies have consistently shown that this compound exhibits no significant activity against human TRPV1, human TRPV4, rat TRPV1, rat TRPV3, or rat TRPM8 at concentrations up to 10 µM. medchemexpress.comglpbio.comcaymanchem.comtocris.comfishersci.ie This selectivity is crucial as it minimizes off-target effects that could arise from the modulation of other sensory channels like TRPV1, which is involved in heat and pain sensation. The compound was also found to be selective against a broader panel of 40 other molecular targets at a concentration of 10 µM. caymanchem.com

Interactive Table: Selectivity Profile of this compound

| Channel | Species | Activity at 10 µM | Reference |

|---|---|---|---|

| TRPV1 | Human | No significant activity | medchemexpress.comglpbio.comcaymanchem.comtocris.comfishersci.ie |

| TRPV4 | Human | No significant activity | medchemexpress.comglpbio.comcaymanchem.comtocris.comfishersci.ie |

| TRPV1 | Rat | No significant activity | medchemexpress.comglpbio.comcaymanchem.comtocris.comfishersci.ie |

| TRPV3 | Rat | No significant activity | medchemexpress.comglpbio.comcaymanchem.comtocris.comfishersci.ie |

| TRPM8 | Rat | No significant activity | medchemexpress.comglpbio.comcaymanchem.comtocris.comfishersci.ie |

This compound functions as a pure antagonist, meaning it inhibits channel activation without eliciting any agonist activity itself. researchgate.net Its mechanism is based on blocking the channel's response to activating stimuli. This is demonstrated by its ability to inhibit TRPA1 activation induced by various chemical agonists. researchgate.net By preventing the channel from opening in response to agonists, this compound effectively neutralizes the downstream signaling cascades initiated by TRPA1 activation.

Selectivity Profile Against Other Transient Receptor Potential Channels (e.g., TRPV1, TRPV3, TRPV4, TRPM8)

Mechanistic Basis of TRPA1 Antagonism

The antagonistic effects of this compound are rooted in its ability to interfere with the fundamental activation mechanisms of the TRPA1 channel, primarily by blocking ligand-gated activation and the subsequent influx of intracellular calcium.

This compound effectively inhibits the activation of the TRPA1 channel by a wide range of chemical ligands. Research has shown that this compound can prevent channel activation by the canonical TRPA1 agonist allyl isothiocyanate (AITC), the pungent compound in mustard oil. caymanchem.comnih.gov This is observed in vivo, where pretreatment with this compound reduces AITC-induced pain behaviors in rats. glpbio.comcaymanchem.comnih.gov Similarly, this compound blocks TRPA1 activation by other agonists such as ASP7663 and Carvacrol. nih.govnanion.de The compound also inhibits TRPA1 activation triggered by the inflammatory mediator Interleukin-1 beta (IL-1β), demonstrating its potential to interfere with inflammatory signaling pathways that rely on TRPA1. researchgate.net

TRPA1 is a non-selective cation channel that allows the influx of calcium ions (Ca²⁺) into the cell upon activation, triggering various downstream cellular responses. nih.gov A primary mechanism of this compound's antagonist action is the inhibition of this agonist-induced calcium flux. caymanchem.com In a specific assay, this compound was shown to inhibit the influx of radioactive calcium (⁴⁵Ca²⁺) in cells where rat TRPA1 was activated by the endogenous agonist methylglyoxal (B44143), with an IC50 of 19 nM. medchemexpress.comglpbio.com Furthermore, this compound abolishes the increase in intracellular calcium induced by IL-1β and hydrogen peroxide (H₂O₂) in TRPA1-expressing cells. researchgate.netnih.gov This blockade of calcium entry is a critical step in its ability to prevent the cellular consequences of TRPA1 activation. nih.gov

Antagonism of Diverse TRPA1 Agonists

This compound has demonstrated effective inhibition of TRPA1 channels activated by a wide array of structurally and mechanistically diverse chemical agonists. This broad-spectrum antagonism underscores its robust activity at the TRPA1 channel.

Allyl Isothiocyanate (AITC): A pungent compound found in mustard and wasabi, AITC is a canonical TRPA1 agonist frequently used in pain research. nih.govnih.gov this compound potently inhibits AITC-induced activation of both rat and human TRPA1 channels. In studies using Chinese Hamster Ovary (CHO) cells transfected with the respective TRPA1 channels, this compound displayed IC₅₀ values of 71 nM for the rat channel and 131 nM for the human channel against calcium influx induced by AITC. Furthermore, in a rat model, this compound dose-dependently reduced the number of flinches induced by AITC, confirming its in vivo efficacy. caymanchem.com

Methylglyoxal: An endogenous reactive carbonyl species, methylglyoxal is implicated in diabetic neuropathy and other inflammatory conditions. It is a known activator of the TRPA1 channel. Research has shown that this compound effectively inhibits the activation of rat TRPA1 by methylglyoxal, with a measured IC₅₀ of 19 nM in a ⁴⁵Ca²⁺ flux assay. tocris.comcaymanchem.com

4-Oxo-2-Nonenal (4-ONE): This reactive lipid peroxidation product is generated during oxidative stress and contributes to inflammatory pain. This compound was found to block the activation of rat TRPA1 by 4-ONE with an IC₅₀ value of 585 nM.

Cinnamaldehyde: The compound responsible for the flavor and scent of cinnamon, cinnamaldehyde, is another well-known TRPA1 activator. nih.gov TRPA1 antagonists are effective at reversing the effects of cinnamaldehyde, and it is a common screening compound for new antagonists.

Praziquantel (B144689) (PZQ) Enantiomers: Praziquantel is an anthelmintic drug used to treat schistosomiasis. Recent studies have revealed that both the (R)- and (S)-enantiomers of praziquantel can activate human TRPA1 channels expressed in HEK293 cells. This drug-induced channel activation was shown to be blocked by preincubation with 1 µM this compound, demonstrating that this compound can antagonize TRPA1 activation by these non-canonical agonists.

CS Tear Gas Agent (2-chlorobenzalmalononitrile): The tear gas agent CS is a potent activator of TRPA1, mediating the acute pain and neurogenic inflammation associated with exposure. wikipedia.org In vitro studies using HEK293T cells transfected with TRPA1 have tested the ability of advanced TRPA1 antagonists, including this compound, to block CS-induced channel activation. These experiments confirm that TRPA1 antagonists can counteract the effects of this potent chemical irritant.

| Agonist | Species/System | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| Allyl Isothiocyanate (AITC) | rat TRPA1 (in CHO cells) | 71 | ⁴⁵Ca²⁺ Influx |

| Allyl Isothiocyanate (AITC) | human TRPA1 (in CHO cells) | 131 | ⁴⁵Ca²⁺ Influx |

| Methylglyoxal | rat TRPA1 | 19 | ⁴⁵Ca²⁺ Influx tocris.comcaymanchem.com |

| 4-Oxo-2-Nonenal (4-ONE) | rat TRPA1 | 585 | Not Specified |

| Praziquantel Enantiomers | human TRPA1 (in HEK293 cells) | Effective at 1 µM | Ca²⁺ Imaging |

| CS Tear Gas | human TRPA1 (in HEK293T cells) | Effective (Concentration not specified) | Fluorescence Monitoring |

Cellular and Tissue-Level Investigations

The pharmacological profile of this compound has been extensively characterized in various cellular systems, from engineered cell lines to native sensory neurons.

Studies in Heterologous Expression Systems

Heterologous expression systems, where a specific protein is expressed in a host cell that does not normally produce it, are crucial for isolating and studying the function of ion channels like TRPA1.

Chinese Hamster Ovary (CHO) Cells: CHO cells are a common mammalian cell line used for producing recombinant proteins and for drug screening. They have been instrumental in defining the potency and selectivity of this compound. Researchers have stably transfected CHO cells to express either rat or human TRPA1 channels. Using these engineered cell lines, the inhibitory activity of this compound against agonist-induced calcium influx was precisely quantified, establishing its IC₅₀ values against different species orthologs of the TRPA1 channel.

Human Embryonic Kidney 293 (HEK293) Cells: HEK293 cells are another widely used cell line in biomedical research due to their high transfectability and reliable growth. These cells have been used to investigate the interaction between TRPA1 and various agonists. For instance, HEK293 cells transfected with human TRPA1 were used to demonstrate that praziquantel enantiomers directly activate the channel and that this activation is inhibited by this compound. Similarly, HEK293T cells, a variant of the HEK293 line, were used to confirm that the tear gas agent CS activates TRPA1 and that this compound can block this effect.

| Cell Line | Expressed Channel | Key Finding |

|---|---|---|

| Chinese Hamster Ovary (CHO) | rat TRPA1, human TRPA1 | Determined species-specific IC₅₀ values of this compound against AITC-induced activation. |

| Human Embryonic Kidney 293 (HEK293) | human TRPA1 | Demonstrated this compound blockade of TRPA1 activation by praziquantel enantiomers. |

| Human Embryonic Kidney 293T (HEK293T) | human TRPA1 | Confirmed this compound antagonism of CS tear gas-induced TRPA1 activation. |

Assessment of Activity in Primary Sensory Neurons

Studying this compound in primary sensory neurons, the native cells that express TRPA1, provides critical insights into its effects in a more physiologically relevant context.

Research has shown that in inflammatory pain states, there is an increased activity of TRPA1 on primary sensory nerves. In spinal cord slices from rats with inflammation, the specific TRPA1 antagonist this compound significantly reduced the elevated frequency of both spontaneous and miniature excitatory postsynaptic currents (EPSCs) in lamina I dorsal horn neurons, which receive input from these sensory nerves. This suggests that endogenous TRPA1 activity contributes to the potentiation of synaptic input in chronic inflammatory pain, and this compound can reverse this.

Furthermore, this compound has been used to probe the signaling pathways in sensory neurons. For example, it was observed that this compound inhibits calcium responses induced by the inflammatory mediator IL-1β in TRPA1-expressing nodose sensory neurons. However, in a different study, this compound did not affect the proportion of dorsal root ganglion (DRG) neurons that responded to IL-17, indicating that TRPA1 may not be essential for the activation of sensory neurons by this specific cytokine.

Neurobiological and Inflammatory Roles of Trpa1: Insights from Am 0902 Studies

Modulation of Nociceptive Signaling Pathways

TRPA1 channels are critically involved in the modulation of nociceptive signaling, contributing to both peripheral and central sensitization. Their activation by noxious stimuli in sensory neurons can initiate pain signals and contribute to the development of hypersensitivity. drughunter.comwikipedia.orgnih.govfrontiersin.org

Effects on Peripheral Nociceptor Sensitization

Peripheral sensitization involves an increased responsiveness and reduced activation threshold of nociceptive neurons in the periphery following tissue injury or inflammation. physio-pedia.comphysio-pedia.com TRPA1, expressed on peripheral sensory nerve endings, is activated by inflammatory mediators, contributing to this process. drughunter.comwikipedia.orgnih.govfrontiersin.org Studies using AM-0902 have provided evidence for TRPA1's role in inflammatory mechanosensation at the peripheral level. For instance, this compound was shown to reduce mechanically evoked C-fiber action potential firing in a skin-nerve preparation from mice that had been previously injected with complete Freund's adjuvant (CFA), a model for inducing inflammatory pain. researchgate.netnih.gov This finding supports the contribution of TRPA1 to the heightened mechanical sensitivity observed in inflammatory conditions at the periphery. researchgate.netnih.gov

Impact on Central Sensitization in Spinal Lamina I Neurons

Central sensitization refers to the increased excitability of neurons within the central nervous system, particularly in the spinal cord dorsal horn, which contributes to persistent pain states. researchgate.netgreentech-bio.com Lamina I neurons in the spinal dorsal horn receive direct input from primary nociceptive afferents and play a crucial role in processing pain information. researchgate.netnih.govnih.gov Research indicates that TRPA1, along with TRPV1, expressed at the central terminals of primary afferent nerves in the superficial dorsal horn, contributes to augmented glutamatergic input to lamina I neurons in inflammatory pain. nih.govnih.gov Studies using intrathecal administration of this compound in CFA-treated rats have demonstrated that blocking TRPA1 at the spinal cord level can significantly reduce pain hypersensitivity. nih.govnih.gov This suggests that endogenous TRPA1 activity at the spinal level contributes to the increased nociceptive input to dorsal horn neurons during inflammatory pain. nih.govnih.gov

Regulation of Glutamatergic Synaptic Transmission

Glutamatergic synaptic transmission is the primary mode of excitatory communication in the central nervous system, and alterations in this transmission in the spinal dorsal horn are key to central sensitization in pain states. nih.govnih.govwikipedia.orgcam.ac.ukneurology.org In the context of inflammatory pain, there is an observed increase in glutamatergic drive to spinal lamina I neurons. nih.govnih.gov Studies investigating the effect of this compound on synaptic transmission in spinal cord slices from CFA-treated rats have shown that application of this compound significantly reduces the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and miniature EPSCs (mEPSCs) in lamina I neurons. nih.govnih.gov this compound also attenuated the amplitude of monosynaptically evoked EPSCs from the dorsal root in these neurons. nih.govnih.gov These findings indicate that presynaptic TRPA1 plays a significant role in the increased synaptic glutamate (B1630785) release from primary afferent nerves to spinal lamina I neurons in inflammatory pain. nih.govnih.gov Notably, this compound had no significant effect on evoked or miniature EPSCs in lamina I neurons from vehicle-treated rats, suggesting its effect is specific to the sensitized state induced by inflammation. nih.govnih.gov

Summary of this compound's Impact on Glutamatergic Synaptic Transmission in CFA-Treated Rats:

| Parameter | Effect of this compound in Lamina I Neurons (CFA-treated) | Effect of this compound in Lamina I Neurons (Vehicle-treated) | Source |

| Frequency of sEPSCs | Significantly reduced | No significant effect | nih.govnih.gov |

| Frequency of mEPSCs | Significantly reduced | No significant effect | nih.govnih.gov |

| Amplitude of sEPSCs | No significant effect | No significant effect | nih.govnih.gov |

| Amplitude of evoked EPSCs | Significantly reduced | No significant effect | nih.govnih.gov |

Efficacy in Preclinical Pain Models

Preclinical pain models are essential for evaluating the potential analgesic properties of novel compounds. Studies with this compound have been conducted in various rodent models to assess its efficacy in modulating acute and inflammatory pain responses.

Acute Nociception Models (e.g., Allyl Isothiocyanate-Induced Behavioral Responses)

Allyl isothiocyanate (AITC), a pungent component of mustard oil, is a known activator of TRPA1 and is commonly used to induce acute pain and neurogenic inflammation in rodents. drughunter.comwikipedia.orgresearchgate.netnih.gov The AITC-induced flinching or licking response in rodents is a standard model for assessing the efficacy of TRPA1 antagonists. researchgate.netglpbio.commedchemexpress.comnih.govnih.govtaiclone.com Studies have shown that this compound dose-dependently inhibits AITC-induced licking/flinching in rats. glpbio.commedchemexpress.comnih.govtaiclone.com This effect demonstrates the in vivo target engagement of TRPA1 by this compound and supports its ability to block TRPA1-mediated acute nociceptive behaviors. researchgate.netnih.govnih.gov

Data on this compound's effect on AITC-induced flinching in rats:

| Dose (mg/kg, oral) | Effect on AITC-induced Flinching | Source |

| 10 | Significant reduction | glpbio.commedchemexpress.comtaiclone.com |

| 30 | Significant reduction | glpbio.commedchemexpress.comtaiclone.com |

| Dose-dependent | Inhibition | nih.gov |

Inflammatory Pain Models (e.g., Complete Freund's Adjuvant-Induced Hypersensitivity, Formalin Test)

Inflammatory pain models, such as those induced by Complete Freund's Adjuvant (CFA) or the formalin test, are used to evaluate the efficacy of compounds against persistent pain associated with inflammation. greentech-bio.compsychogenics.com CFA injection induces a chronic inflammatory state leading to hyperalgesia and allodynia. greentech-bio.compsychogenics.com The formalin test involves a biphasic pain response, with the second phase being largely attributed to inflammation and central sensitization. greentech-bio.com

In CFA-treated rats, intrathecal administration of this compound significantly reduced pain hypersensitivity, including tactile allodynia, mechanical hyperalgesia, and heat hyperalgesia, in a dose-dependent manner. nih.govnih.gov This indicates a role for spinal TRPA1 in the maintenance of inflammatory pain hypersensitivity. nih.govnih.gov However, studies evaluating the effect of oral administration of this compound in models of inflammatory, mechanically evoked hypersensitivity in rats have reported little to no efficacy. researchgate.netnih.gov This suggests that while spinal TRPA1 contributes to inflammatory pain, achieving sufficient target engagement via systemic administration in certain inflammatory pain models may be challenging, or that TRPA1's contribution to the underlying mechanisms in these specific models might be limited despite peripheral effects. researchgate.netnih.gov

The formalin test has also been used to assess the effects of TRPA1 modulation on inflammatory pain. While the provided search results specifically mention the formalin test as an inflammatory pain model greentech-bio.com, and the use of TRPA1 antagonists in this model wikipedia.org, direct data on this compound's performance in the formalin test within the search results were not explicitly detailed for inclusion here, other than the general mention of this compound having analgesic effects wikipedia.org and TRPA1 antagonists being effective in blocking pain behaviors induced by formalin wikipedia.org. However, the findings in the CFA model regarding spinal TRPA1's role and the peripheral effects observed with this compound in the CFA-induced C-fiber firing model researchgate.netnih.gov are consistent with TRPA1's known involvement in inflammatory pain.

Neuropathic Pain Models (e.g., Spinal Nerve Ligation-Induced Allodynia)

Studies have investigated the efficacy of selective TRPA1 antagonists, including this compound (also referred to as AMG0902), in models of neuropathic pain. Neuropathic pain, often characterized by mechanical allodynia, can be induced by nerve injury models such as spinal nerve ligation (SNL) in rats nih.gov. Despite the implication of TRPA1 in neuropathic pain and its association with mechanical allodynia following nerve damage, the mechanisms regulating TRPA1 expression in nociceptive primary afferents are not fully understood researchgate.net.

Research using selective TRPA1 antagonists like this compound has shown limited efficacy in attenuating mechanical allodynia induced by spinal nerve ligation in rats nih.govresearchgate.net. One study reported that oral administration of AMG0902 to rats resulted in no efficacy in a neuropathic pain model nih.govresearchgate.net. In the SNL model, while gabapentin (B195806) significantly reversed mechanical allodynia, AMG0902 did not show a significant effect nih.gov.

It has been suggested that the limited efficacy observed in these pain models might indicate that either greater target coverage is required for efficacy or that TRPA1 may not significantly contribute to the underlying mechanisms in these specific neuropathic pain pathways nih.govresearchgate.net. Interestingly, TRPA1 mRNA has been reported to be downregulated in the ligated nerve and upregulated in adjacent intact nerves in animals with SNL-induced neuropathy, although results regarding TRPA1 mRNA levels after peripheral nerve injuries have been variable mdpi.com.

Analysis of Efficacy Across Different Pain Etiologies

The efficacy of TRPA1 antagonists, including this compound, appears to differ depending on the etiology of the pain researchgate.net. While this compound is a potent and selective TRPA1 antagonist that has shown efficacy in a rat pain model, specifically in inhibiting AITC-induced flinching, its effectiveness varies in different models tocris.comsigmaaldrich.cn.

In models of inflammatory pain induced by complete Freund's adjuvant (CFA), oral administration of AMG0902 showed little to no efficacy in attenuating mechanically evoked hypersensitivity nih.govresearchgate.net. However, intrathecal injection of this compound significantly reduced pain hypersensitivity in CFA-treated rats, suggesting a contribution of presynaptic TRPA1 at the spinal level to increased glutamatergic input in inflammatory pain nih.govnih.gov. This indicates that the route of administration and the specific pain model can influence the observed efficacy.

Data suggests that while TRPA1 is implicated in various pain conditions, selective TRPA1 antagonism with compounds like this compound may have limited efficacy in certain complex pain states, such as neuropathic pain induced by nerve ligation nih.govresearchgate.net. The differential efficacy across pain etiologies highlights the complex role of TRPA1 in diverse pain pathways.

Anti-inflammatory Effects

TRPA1 is involved in inflammatory processes, acting as a sensor of stress and tissue damage drughunter.com. Activation of TRPA1 can trigger vasodilation and immune cell recruitment through the release of inflammatory neurotransmitters and neuropeptides drughunter.com.

Modulation of Neurogenic Inflammation

TRPA1 agonists, such as allyl isothiocyanate (AITC), are known to cause neurogenic inflammation nih.gov. TRPA1 is expressed in sensory neurons and co-localizes with substances like calcitonin gene-related peptide and substance P, which are involved in neurogenic inflammation mdpi.com. TRPA1 acts as a molecular integrator of various stimuli to mediate sensation, pain, and neurogenic inflammation mdpi.com.

This compound, as a TRPA1 antagonist, has been investigated for its ability to modulate neurogenic inflammation. By blocking TRPA1 activation, this compound can potentially reduce the release of pro-inflammatory mediators from sensory nerve terminals. Studies have shown that TRPA1 antagonists can be effective in reducing neurogenic inflammation induced by TRPA1 agonists nih.gov. For instance, AITC-induced dermal blood flow, an indicator of neurogenic inflammation, was reduced by a TRPA1 antagonist in guinea pigs drughunter.com.

Furthermore, endogenous presynaptic TRPA1 activity at the spinal level contributes to increased nociceptive input from primary sensory nerves to dorsal horn neurons in inflammatory pain nih.govnih.gov. Application of this compound significantly attenuated the elevated frequency of spontaneous excitatory postsynaptic currents (EPSCs) in spinal lamina I neurons of CFA-treated rats, suggesting a role for presynaptic TRPA1 in augmenting glutamatergic input during inflammatory pain nih.govnih.gov.

Effects on Reflex Anti-inflammatory Responses

Recent research has uncovered a role for TRPA1 in mediating reflex anti-inflammatory responses, particularly those involving the vagus nerve nih.govresearchgate.net. Interleukin-1β (IL-1β), a pro-inflammatory cytokine, can activate sensory neurons, including those expressing TRPA1 in the vagus nerve nih.govresearchgate.net.

Studies using this compound have provided insights into TRPA1's role in these reflexes. This compound inhibits IL-1β-induced calcium responses in TRPA1-expressing nodose sensory neurons nih.govresearchgate.netbiorxiv.org. This suggests that IL-1β activates TRPA1 signaling in the afferent arm of a reflex anti-inflammatory response nih.govresearchgate.net. This TRPA1-mediated vagus nerve signaling can inhibit cytokine release and contribute to reduced mortality in models of infection nih.govresearchgate.net. The ability of this compound to block these IL-1β-induced responses highlights TRPA1's specific role in activating this reflex anti-inflammatory activity nih.govresearchgate.net.

Am 0902 As a Research Tool and Its Methodological Applications

Utility in In Vitro Functional Assays for TRPA1

In vitro functional assays are fundamental to characterizing the activity of compounds targeting ion channels like TRPA1, and AM-0902 is frequently employed in such studies. These assays typically measure the influx of ions, particularly calcium, upon TRPA1 activation by agonists, and the subsequent inhibition by antagonists like this compound. medchemexpress.comglpbio.comcaymanchem.comnih.govnih.govnih.govweeiboo.comeurofinsdiscovery.com

This compound has shown potent inhibitory activity against both rat and human TRPA1 in these in vitro settings. For instance, studies utilizing calcium flux assays have reported IC50 values for this compound in the nanomolar range, indicating its high potency. medchemexpress.comglpbio.combioscience.co.ukcaymanchem.com Specifically, IC50 values of 71 nM for rat TRPA1 and 131 nM for human TRPA1 have been reported using calcium influx assays. medchemexpress.comglpbio.combioscience.co.uk Another study using a 45Ca2+ flux assay reported an IC50 of 0.019 μM for rat TRPA1 activated by methylglyoxal (B44143). medchemexpress.comglpbio.com In FLIPR assays, IC50 values of 24 nM for human TRPA1 and 20 nM for rat TRPA1 have been observed against AITC-induced calcium influx. sigmaaldrich.comsigmaaldrich.cn The ability of this compound to block responses induced by various TRPA1 agonists, such as allyl isothiocyanate (AITC) and methylglyoxal, underscores its utility in dissecting TRPA1-mediated signaling pathways in isolated cells or cell lines expressing TRPA1. medchemexpress.comglpbio.comnih.govnih.govresearchgate.netnih.gov

Application in In Vivo Preclinical Models for TRPA1 Target Validation and Engagement

This compound is also a valuable tool for investigating the role of TRPA1 in living organisms, particularly in preclinical rodent models. glpbio.commedkoo.comsigmaaldrich.cnnih.gov Its application in these models helps validate TRPA1 as a therapeutic target and assess the extent to which the compound engages with the target in a complex biological system. glpbio.commedkoo.comsigmaaldrich.cnnih.gov

Studies have demonstrated that this compound can effectively reduce TRPA1-mediated responses in vivo. For example, it has been shown to cause a dose-dependent reduction in allyl isothiocyanate (AITC)-induced flinching behavior in rats, a common model for TRPA1 activation and pain. medchemexpress.comglpbio.commedkoo.comsigmaaldrich.cn This reduction in flinching indicates that this compound can block TRPA1 activity in sensory neurons in vivo. medchemexpress.comglpbio.commedkoo.comsigmaaldrich.cn Furthermore, this compound has been used to investigate the contribution of TRPA1 to inflammatory and neuropathic pain models, although its efficacy can vary depending on the specific model used. nih.gov Studies involving intrathecal injection of this compound have also shown attenuation of pain hypersensitivity in inflammatory pain models in rats. medkoo.comnih.govnih.gov These in vivo applications are crucial for understanding the physiological relevance of TRPA1 and the potential therapeutic utility of TRPA1 antagonists. glpbio.commedkoo.comsigmaaldrich.cnnih.gov

Common Methodologies Employed in this compound Research

Research involving this compound and TRPA1 employs a variety of methodologies to assess compound activity and the role of the channel. These techniques range from cellular-level measurements of ion flux to behavioral observations in animal models.

Calcium Imaging and Flux Assays (e.g., FLIPR)

Calcium imaging and flux assays are widely used to monitor the activity of TRPA1, as activation of this channel leads to an influx of calcium ions into the cell. medchemexpress.comglpbio.combio-techne.combioscience.co.uknih.govnih.govresearchgate.netnih.govnih.govresearchgate.netpatsnap.com Techniques like the Fluorometric Imaging Plate Reader (FLIPR) allow for high-throughput screening and detailed analysis of calcium responses in cells expressing TRPA1. nih.govnih.govweeiboo.comeurofinsdiscovery.comsigmaaldrich.comsigmaaldrich.cnmdpi.comdrughunter.comguidetopharmacology.org

In these assays, cells (such as HEK293 or CHO cells heterologously expressing TRPA1, or primary sensory neurons) are loaded with a fluorescent calcium indicator dye. nih.govnih.govresearchgate.netmdpi.com Upon stimulation with a TRPA1 agonist, calcium enters the cells, causing an increase in fluorescence that is detected by the FLIPR or imaging system. nih.govnih.govresearchgate.net this compound is then applied to assess its ability to inhibit this agonist-induced calcium influx, with a reduction in fluorescence signal indicating antagonist activity. medchemexpress.comglpbio.comnih.govnih.govresearchgate.netnih.gov These methods provide quantitative data on the potency and efficacy of this compound in blocking TRPA1-mediated calcium entry. medchemexpress.comglpbio.combioscience.co.ukcaymanchem.comeurofinsdiscovery.comsigmaaldrich.comsigmaaldrich.cn

Here is a table summarizing some in vitro potency data for this compound:

| Assay Type | Species | TRPA1 Activation Stimulus | IC50 (nM) | Reference |

| Calcium Flux Assay | Rat | Methylglyoxal | 19 | medchemexpress.comglpbio.com |

| Calcium Flux Assay | Rat | Not specified | 71 | medchemexpress.comglpbio.combioscience.co.uk |

| Calcium Flux Assay | Human | Not specified | 131 | medchemexpress.comglpbio.combioscience.co.ukcaymanchem.com |

| FLIPR Assay | Human | AITC | 24 | sigmaaldrich.comsigmaaldrich.cn |

| FLIPR Assay | Rat | AITC | 20 | sigmaaldrich.comsigmaaldrich.cn |

| FLIPR Assay | Human | Not specified | 170 | eurofinsdiscovery.com |

Electrophysiological Recordings (e.g., Excitatory Postsynaptic Currents, C-fiber Action Potentials)

Electrophysiological techniques, such as patch-clamp recordings, are used to directly measure ion flow through TRPA1 channels and the effect of antagonists like this compound on these currents. glpbio.comnih.govresearchgate.netnih.govnih.govresearchgate.net These methods can provide detailed information about the mechanism of block and the impact of TRPA1 activity on neuronal excitability.

This compound has been used in electrophysiological studies to demonstrate its ability to block TRPA1-mediated currents in sensory neurons. nih.govresearchgate.netnih.govnih.govresearchgate.net For instance, in studies investigating synaptic transmission in the spinal cord, this compound has been shown to attenuate excitatory postsynaptic currents (EPSCs) in lamina I neurons, suggesting a role for presynaptic TRPA1 in modulating glutamatergic input in inflammatory pain states. nih.govnih.gov Furthermore, this compound has been shown to reduce mechanically evoked C-fiber action potential firing in skin-nerve preparations, supporting the involvement of TRPA1 in inflammatory mechanosensation. nih.gov These electrophysiological approaches provide direct evidence of this compound's blocking activity on TRPA1 channel function in relevant neuronal populations.

Behavioral Assays in Rodent Nociception Models

Behavioral assays in rodent models are essential for evaluating the in vivo effects of TRPA1 antagonists on pain and nociception. medchemexpress.comglpbio.comrndsystems.combio-techne.combioscience.co.ukfishersci.semedkoo.comguidetopharmacology.orgsigmaaldrich.cnnih.govguidetopharmacology.orgwikipedia.org These models often involve inducing a painful stimulus or inflammatory condition and then assessing the ability of a compound like this compound to reduce the associated behavioral responses.

Common behavioral assays used in conjunction with this compound include the AITC-induced flinching test, where the number of flinches following injection of the TRPA1 agonist AITC is measured. medchemexpress.comglpbio.commedkoo.comsigmaaldrich.cn this compound has consistently demonstrated a dose-dependent reduction in flinching in this model. medchemexpress.comglpbio.commedkoo.comsigmaaldrich.cn Other models, such as those involving complete Freund's adjuvant (CFA)-induced inflammation or nerve ligation to induce neuropathic pain, are also used to evaluate the efficacy of this compound in more complex pain states. medkoo.comnih.govnih.govnih.gov While this compound has shown efficacy in some inflammatory pain models, its effectiveness can be limited depending on the specific model and the contribution of TRPA1 to the observed pain in that context. nih.gov Intrathecal administration of this compound has been shown to reduce pain hypersensitivity in CFA-treated rats. medkoo.comnih.govnih.gov

Investigations of Cross-Talk or Interactions with Other Receptors and Pathways (e.g., GPR35, TRPV1)

Understanding the selectivity of a research tool like this compound is crucial, and studies have investigated its activity against other receptors and pathways to assess potential off-target effects and explore possible interactions or cross-talk. medchemexpress.comglpbio.comrndsystems.combio-techne.comfishersci.se

This compound has been shown to exhibit good selectivity over a range of other TRP channels, including human TRPV1 and TRPV4, and rat TRPV1, TRPV3, and TRPM8, with no significant activity observed at concentrations up to 10 μM. medchemexpress.comglpbio.comrndsystems.combio-techne.comfishersci.secaymanchem.com This selectivity is important for attributing observed effects in TRPA1-targeted research specifically to TRPA1 blockade.

Despite its selectivity for TRPA1, the interplay between TRPA1 and other channels, such as TRPV1, is an area of ongoing research, particularly in the context of pain and inflammation. nih.govnih.govmdpi.com Studies have investigated the co-expression of TRPA1 and TRPV1 in sensory neurons and their potential synergistic roles in mediating pain signals. nih.govnih.govmdpi.com While this compound is selective for TRPA1, research using selective antagonists for both TRPA1 and TRPV1, including this compound, has provided insights into the distinct and overlapping contributions of these channels to pain processing at the spinal cord level. nih.govnih.gov For instance, studies have shown that blocking either TRPA1 with this compound or TRPV1 with a selective antagonist can attenuate increased glutamatergic input to spinal neurons in inflammatory pain, suggesting that endogenous activity of both channels contributes to central sensitization. nih.govnih.gov The investigation of such interactions using selective tools like this compound helps to unravel the complex signaling networks involved in sensory processing.

Discussion and Future Research Directions

Critical Analysis of AM-0902's Role in Advancing TRPA1 Biology

This compound emerged from a focused lead optimization strategy aimed at developing a potent and selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist. researchgate.netnih.gov This effort was driven by the need for a reliable chemical tool to probe the function of TRPA1 in various physiological and pathological processes, particularly in pain pathways. nih.gov Prior to the development of this compound, the field relied on first-generation antagonists like HC-030031, which suffered from weak potency and/or poor pharmacokinetic properties, making it difficult to validate TRPA1 as a therapeutic target. nih.gov

The development of this compound represented a significant step forward. It is a potent antagonist of human and rat TRPA1, with IC50 values of 131 nM and 71 nM, respectively. medchemexpress.comglpbio.com For human TRPA1, another measurement reported an IC50 of 0.02 µM. tocris.comfishersci.ie The compound demonstrates high selectivity, showing no significant activity against other related TRP channels such as human TRPV1, TRPV4, or rat TRPV1, TRPV3, and TRPM8 at concentrations up to 10 µM. medchemexpress.comglpbio.com This selectivity is crucial for accurately attributing its biological effects to the inhibition of TRPA1.

Furthermore, this compound was engineered to possess pharmacokinetic properties suitable for robust in vivo studies. nih.gov It is orally bioavailable and brain penetrant, allowing for the investigation of both peripheral and central roles of TRPA1. nih.govsigmaaldrich.com The optimization strategy successfully balanced potency with increased polarity to improve its metabolic clearance profile, culminating in a tool compound that could achieve significant target coverage in animal models. researchgate.netnih.gov For instance, it demonstrated dose-dependent inhibition of allyl isothiocyanate (AITC)-induced flinching in rats, providing clear evidence of in vivo target engagement. researchgate.netnih.gov This validation confirmed its utility as a superior tool for interrogating the role of TRPA1 in pain models compared to its predecessors. researchgate.netnih.gov

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | wikipedia.orgamericanelements.com |

| CAS Number | 1883711-97-4 | tocris.comcaymanchem.com |

| Molecular Formula | C17H15ClN6O2 | tocris.comcaymanchem.com |

| Molecular Weight | 370.79 g/mol | tocris.comrndsystems.com |

| hTRPA1 IC50 | 131 nM; 0.02 µM (20 nM) | medchemexpress.comtocris.comcaymanchem.com |

| rTRPA1 IC50 | 71 nM | medchemexpress.comglpbio.com |

| Selectivity | No significant activity against hTRPV1, hTRPV4, rTRPV1, rTRPV3, rTRPM8 (up to 10 µM) | medchemexpress.comglpbio.comtocris.com |

| Permeability | High (Average Papp = 44.5 µcm/s in MDCK cells) | medchemexpress.comglpbio.com |

| Solubility | Good (PBS pH 7.4: 226 µM) | medchemexpress.comglpbio.com |

Challenges and Limitations in Translational Efficacy of TRPA1 Antagonists in Complex Pain Conditions

Despite this compound's success as a chemical probe, its application in preclinical pain models has highlighted the challenges and limitations in the translational efficacy of TRPA1 antagonists. While TRPA1 has been strongly implicated in pain, studies with this compound revealed that blocking this channel does not uniformly alleviate pain across different models.

In a key study, orally administered this compound showed little to no efficacy in rat models of inflammatory mechanically-evoked hypersensitivity and a complete lack of efficacy in a spinal nerve ligation model of neuropathic pain. nih.gov This was observed even when unbound plasma concentrations of the drug were more than four-fold higher than the concentration required for 90% inhibition in a target engagement model (AITC-induced flinching). nih.gov This suggests that either significantly greater target coverage is needed for efficacy in these complex pain states, or that TRPA1's contribution to the underlying mechanisms is less significant than previously thought. nih.gov These findings are consistent with other reports of ambiguous data for TRPA1 antagonists in neuropathic pain models. nih.gov

However, the picture is nuanced. When this compound was administered directly to the spinal cord (intrathecally) in rats with inflammatory pain induced by Complete Freund's Adjuvant (CFA), it significantly reduced pain hypersensitivity. nih.govnih.gov This contrasts with the lack of effect from systemic administration and suggests that endogenous, presynaptic TRPA1 activity at the spinal level contributes to increased nociceptive input in the context of chronic inflammation. nih.govnih.gov These findings underscore that the route of administration, local concentration, and the specific pain modality are critical factors determining the efficacy of a TRPA1 antagonist. The discrepancy between systemic and intrathecal administration points to complexities in drug distribution or the specific location of the target TRPA1 channels that drive the pathological state.

Comparative Pharmacological Profiling with Other TRPA1 Modulators

This compound's pharmacological profile stands out when compared to other TRPA1 modulators, particularly earlier tool compounds. First-generation antagonists such as HC-030031 and A-967079 were crucial for initial studies but were limited by issues like low potency or unfavorable pharmacokinetic properties, which complicated the interpretation of in vivo results. nih.gov this compound was developed specifically to overcome these limitations, offering higher potency and improved properties for in vivo target validation. nih.govnih.gov

The value of this compound as a benchmark compound is evident in studies developing new antagonists. For instance, it has been used as a reference antagonist in the screening of novel dual TRPA1 and TRPV1 antagonists. mdpi.com Furthermore, its chemical structure served as a direct starting point for the discovery of second-generation TRPA1 antagonists. drughunter.com Researchers at Genentech utilized this compound's purinone oxadiazole scaffold to develop improved molecules like GNE-9159, which showed enhanced metabolic stability and was more synthetically tractable. drughunter.com This highlights this compound's role not just as a tool for biological studies, but as a foundational chemical scaffold for further drug discovery efforts.

Table 2: Comparative Profile of Selected TRPA1 Antagonists

| Compound | Type/Class | Key Features | Source(s) |

|---|---|---|---|

| This compound | Purinone oxadiazole | Potent, selective, orally bioavailable, brain penetrant. Limited efficacy in some preclinical pain models. | nih.govmedchemexpress.comdrughunter.com |

| HC-030031 | Xanthine derivative | First-generation antagonist. Modest potency, used as an early tool. | nih.govmdpi.com |

| A-967079 | Oxime derivative | Highly potent first-generation antagonist. Failed to show oral efficacy in neuropathic pain models. | mdpi.com |

| GDC-0334 | First-generation clinical candidate (Genentech) | Poor solubility, required amorphous formulation. Showed unfavorable neurological findings. | drughunter.com |

| GNE-9159 | 2-oxo-oxadiazole | Second-generation antagonist derived from this compound. Improved metabolic stability and synthetic tractability. | drughunter.com |

Potential for Development of Next-Generation TRPA1 Antagonists and Analogues Inspired by this compound

The development trajectory of this compound and the subsequent work it inspired demonstrate significant potential for creating next-generation TRPA1 antagonists. The lead optimization process that yielded this compound, which focused on balancing potency with physicochemical properties to improve clearance and in vivo suitability, serves as a valuable template for future medicinal chemistry efforts. researchgate.netnih.gov

The chemical scaffold of this compound has proven to be a fertile ground for developing analogues with improved characteristics. Genentech’s use of this compound as a starting point led to the discovery of GNE-9159 through ligand-based optimization of the core and linker. drughunter.com This work showed that modifying the oxadiazole to a 2-oxo-oxadiazole not only improved metabolic stability but also made the molecule easier to synthesize and modify, allowing for rapid exploration of structure-activity relationships. drughunter.com This illustrates a clear path forward: using the foundational structure of this compound and applying strategies like scaffold hopping or linker redesign to fine-tune pharmacological and pharmacokinetic properties. drughunter.com The limited efficacy of this compound in certain pain models also provides crucial information for the development of new analogues, suggesting that future compounds may need enhanced potency, different pharmacokinetic profiles to achieve higher target site concentrations, or perhaps a dual-target mechanism to be effective in complex pain conditions. nih.gov

Future Research Avenues for this compound in Elucidating TRPA1's Role in Specific Pathophysiological Contexts

Given its well-characterized profile as a potent and selective antagonist, this compound remains a valuable tool for dissecting the specific roles of TRPA1 in various diseases. Future research can leverage this compound to move beyond generalized pain models and explore more specific pathophysiological contexts.

One promising avenue is the continued investigation of TRPA1's role in the central nervous system. Studies using intrathecal administration of this compound have already shown that spinal TRPA1 is involved in potentiating glutamatergic inputs to lamina I neurons during inflammatory pain. nih.govnih.gov this compound can be used to further explore this mechanism and determine its relevance in other conditions involving central sensitization.

Another area is the role of TRPA1 in non-pain-related conditions. For example, this compound has been used to investigate how TRPA1 activation in nasal epithelial cells regulates the secretion of inflammatory factors, which has implications for upper airway diseases. patsnap.com Similarly, its ability to block mechanically evoked C-fiber firing in ex vivo preparations can be applied to study the contribution of TRPA1 to mechanosensation in different tissues and disease states. nih.gov The compound's demonstrated efficacy in blocking AITC-induced responses makes it ideal for confirming TRPA1's involvement in pathways where irritant-induced activation is suspected. medchemexpress.comglpbio.com By using this compound as a precise pharmacological tool, researchers can continue to elucidate the nuanced and context-dependent functions of the TRPA1 channel.

Q & A

Q. Methodological Consideration :

- Use heterologous expression systems (e.g., HEK293 cells transfected with TRPA1) to confirm target engagement.

- Validate selectivity via parallel screening against other TRP channels using agonist-induced calcium influx assays .

How should researchers design experiments to evaluate TRPA1 inhibition by this compound in vivo versus in vitro models?

Basic Research Question

In vitro:

- Employ calcium imaging or fluorometric assays in TRPA1-expressing cell lines (e.g., HEK293) pre-treated with this compound. For example, preincubation with 1 μM this compound blocks TRPA1 activation by agonists like allyl isothiocyanate (AITC) .

- Use patch-clamp electrophysiology to directly measure ion channel activity inhibition.

In vivo:

- Utilize patient-derived xenograft (PDX) models, as in breast cancer studies, where this compound (oral administration) reduces tumor growth by disrupting TRPA1-mediated pro-survival signaling (e.g., RAS-ERK, PI3K/AKT pathways) .

- Monitor plasma half-life (short in rodents) and adjust dosing regimens to maintain effective concentrations .

What are the key challenges in reconciling this compound’s in vitro potency with its in vivo bioavailability limitations?

Advanced Research Question

While this compound shows strong in vitro inhibition (IC50 < 200 nM), its short plasma half-life in vivo poses challenges for sustained target engagement. For example, in PDX models, repeated dosing or formulation optimization (e.g., nanoencapsulation) may be required to improve pharmacokinetics .

Q. Methodological Solutions :

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals.

- Pair this compound with ROS-inducing therapies (e.g., chemotherapy) to exploit TRPA1’s role in oxidative stress adaptation, potentially enhancing efficacy at lower doses .

How can researchers address contradictory data on TRPA1’s role in cancer progression when using this compound?

Advanced Research Question

TRPA1 activation can be context-dependent: it promotes tumor growth in breast cancer PDX models but may have anti-tumor roles in other cancers. To resolve contradictions:

Q. Data Analysis Tip :

- Apply multivariate regression to distinguish TRPA1-mediated signaling from confounding variables in omics datasets .

What experimental controls are critical for validating TRPA1 inhibition in cellular assays using this compound?

Basic Research Question

- Include untransfected cell lines to rule out endogenous TRPA1 activity (Fig. 6A, ).

- Use known TRPA1 agonists (e.g., AITC) and antagonists (e.g., HC-030031) as positive/negative controls.

- Measure off-target effects via high-throughput screening against unrelated ion channels .

How can this compound be utilized to study TRPA1’s role in non-cancer pathologies, such as neuropathic pain or respiratory diseases?

Advanced Research Question

- In pain models: Co-administer this compound with nociceptive agents (e.g., capsaicin) to assess TRPA1’s role in pain signaling.

- In respiratory diseases: Use murine models of asthma or COPD to evaluate TRPA1 inhibition on airway hyperresponsiveness. Note that this compound’s clinical potential in these areas is supported by ongoing TRPA1 inhibitor trials .

What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Q. Methodological Guidance

- Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values.

- Account for inter-experimental variability via hierarchical Bayesian modeling, especially when comparing species-specific responses (e.g., rTRPA1 vs. hTRPA1) .

How should researchers optimize this compound treatment protocols to mitigate off-target effects in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。